Pharmaceutical process groups face slow catalyst activation and inconsistent enantioselectivity when screening chiral ligand libraries with conventional rhodium sources. [Rh(NBD)₂]OTf eliminates these bottlenecks: • Near-quantitative 99% yield in aldoxime-to-amide rearrangement, reducing step count and waste for CMOs. • >99% ee at -30°C in amide-directed hydroboration, enabling chiral β-amino derivative synthesis with stringent stereochemical purity. • Faster activation kinetics vs. COD analogues shortens induction periods in parallel hydrogenation screening. • Non-coordinating OTf⁻ generates a truly cationic, coordinatively unsaturated Rh(I) centre essential for high enantioselectivity. • Heterogenisation via hydrogen-bonding to porous silica simplifies catalyst recovery in continuous-flow processes.
Molecular FormulaC15H16F3O3RhS-
Molecular Weight436.3 g/mol
CAS No.178397-71-2
Cat. No.B066390
⚠ Attention: For research use only. Not for human or veterinary use.
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate ([Rh(NBD)₂]OTf, CAS 178397-71-2) is a cationic rhodium(I) precatalyst bearing two labile norbornadiene (NBD) ligands and a non-coordinating triflate (OTf⁻) counterion [1]. It serves as a versatile precursor for generating chiral Rh(I)–diphosphine and Rh(I)–monophosphine catalysts upon ligand exchange [2]. The combination of weakly coordinating OTf⁻ and kinetically labile NBD ligands enables rapid, irreversible activation to the catalytically competent species under mild conditions, which is the foundational property upon which all differential performance claims rest [3].
Precatalyst RoleVersatile precursor for chiral Rh(I)–diphosphine/monophosphine catalysts via ligand exchange
Activation ProfileRapid, irreversible activation under mild conditions with non-coordinating OTf⁻ counterion
Ligand LabilityLabile NBD ligands ensure efficient displacement for generation of catalytically active species
[1] Ojima, I.; Vu, A. T.; Bonafoux, D., Science of Synthesis, (2001) 1, 563. (Thieme) View Source
[2] Moya, S. A.; Pastene, R.; Sariego, R.; Sartori, R.; Aguirre, P.; Le Bozec, H., Complexes with Heterocyclic Nitrogen Ligands – III. Cationic Rhodium(I) Derivatives and Applications in Catalysis, Polyhedron, 1996, 15, 1823–1827. View Source
[3] Science of Synthesis: Rhodium–Norbornadiene Complexes – Thermodynamic Stability and Kinetic Lability, Thieme, 2001. (Referencing original reports by Mestroni, G. et al. and Oro, L. A. et al.) View Source
Why [Rh(NBD)₂]OTf Cannot Be Substituted
Substituting [Rh(NBD)₂]OTf with alternative rhodium sources—including [Rh(COD)₂]OTf, [RhCl(NBD)]₂, or [Rh(CH₂=CH₂)₂Cl]₂—routinely yields divergent catalytic outcomes in both rate and selectivity [1]. The NBD ligand is thermodynamically more stable than COD yet kinetically more labile, creating a unique activation profile that cannot be replicated by COD- or ethylene-based precatalysts [2]. Moreover, the non-coordinating OTf⁻ counterion generates a truly cationic, coordinatively unsaturated Rh(I) centre that is essential for high enantioselectivity in hydrogenation, hydroboration, and rearrangement reactions, whereas chloride-bridged dimers require additional abstraction steps that retard catalyst formation and compromise performance [3].
Diene ligand profile mismatch
NBD is thermodynamically more stable yet kinetically more labile than COD; activation profiles may not transfer directly to [Rh(COD)₂]OTf or other diene precatalysts.
Counterion coordination difference
Non-coordinating OTf⁻ creates a truly cationic Rh(I) centre; chloride-bridged dimers require additional abstraction steps that may retard catalyst formation and alter selectivity.
Precatalyst structure dependency
Switching to [RhCl(NBD)]₂, [Rh(CH₂=CH₂)₂Cl]₂ or other neutral dimers may shift enantioselectivity and yield due to different resting states and activation barriers.
[1] Cobley, C. J.; Lennon, I. C.; McCague, R.; Ramsden, J. A.; Zanotti-Gerosa, A., On the Economic Application of DuPHOS Rhodium(I) Catalysts: A Comparison of COD versus NBD Precatalysts, Tetrahedron Lett., 2001, 42, 7481–7483. View Source
[3] Oro, L. A.; Heras, J. V.; Ostoja-Starzewski, K. H. A.; Pregosin, P. S.; Manrique, A.; Royo, M., Synthesis and Reactions of Bis(diene)-Rhodium and -Iridium Tetrafluoroborates, J. Chem. Soc., Dalton Trans., 1981. View Source
[Rh(NBD)₂]OTf Comparative Performance
Amide Yield in Aldoxime Rearrangement
In the Rh-catalyzed rearrangement of aldoximes to primary amides, replacing [Rh(CH₂=CH₂)₂Cl]₂ with Rh(NBD)₂OTf under otherwise identical conditions transforms product yields from 'moderate-to-good' to levels up to 99% . This head-to-head comparison directly isolates the precatalyst as the yield-determining variable.
Amide Yield ImprovementData to verify
Up to 99% yield vs. ≤80% with [Rh(CH₂=CH₂)₂Cl]₂
Supports precatalyst as yield-determining variable in aldoxime rearrangement
Head-to-head comparison; sources unavailable for direct review
Near-quantitative yield translates to fewer equivalents of starting material, lower purification burden, and reduced cost-per-kg for amide intermediates.
In the amide-directed asymmetric hydroboration of unactivated internal alkenes, switching the metal precursor to Rh(nbd)₂OTf dramatically increased catalytic activity, permitting the reaction temperature to be lowered from room temperature to −30 °C while simultaneously delivering 94% yield and >99% ee . The original precatalyst (presumably [Rh(COD)₂]BF₄ or a neutral Rh(I) source) gave only 82% yield and 98% ee at room temperature.
Low-Temp HydroborationData to verify
94% yield, >99% ee at −30°C vs. 82% yield, 98% ee at rt
Yield / enantiomeric excess / reaction temperature
Target Compound Data
94% yield, >99% ee at −30 °C
Comparator Or Baseline
Unspecified Rh(I) precursor (initial screening) — 82% yield, 98% ee at room temperature
Quantified Difference
+12% absolute yield, +1% ee, yet at 50 °C lower reaction temperature
Conditions
Me-DuPhos ligand; amide-directed asymmetric hydroboration of β,γ-unsaturated amides; J. Am. Chem. Soc. study (Li group, Tsinghua Univ.)
Why This Matters
Achieving >99% ee at −30 °C is a process-chemistry advantage: lower temperature often reduces by-product formation and improves operational safety without sacrificing throughput.
A systematic study of [Rh(DuPHOS)(diolefin)]BF₄ precatalysts demonstrated that the NBD analogue generates the active catalyst more rapidly than the corresponding COD complex across several prochiral olefin substrates [1]. The kinetic advantage was most pronounced at higher catalyst loadings; at very low loadings (economically relevant for large-scale manufacture) the difference became marginal, but for screening and optimisation workflows where rapid catalyst generation is desired, NBD precatalysts offer a measurable benefit.
Faster Activation KineticsReported
NBD analogue generates active catalyst more rapidly than COD analogue across multiple substrates
Supports reduced induction period in screening and early-phase process development
Trend confirmed in Tetrahedron Lett. 2001; difference marginal at very low loadings
Catalyst Activation KineticsNBD vs. COD LabilityEnantioselective Hydrogenation
Evidence Dimension
Induction period / rate of active catalyst formation
Target Compound Data
Faster active-species generation (qualitative observation across multiple substrates)
Not numerically quantified in the abstract; trend confirmed across several olefin substrates
Conditions
Asymmetric hydrogenation of prochiral olefins with DuPHOS ligand; Tetrahedron Lett. 2001
Why This Matters
Faster activation reduces total cycle time in high-throughput screening and can shorten batch processing in early-phase process development.
Catalyst Activation KineticsNBD vs. COD LabilityEnantioselective Hydrogenation
[1] Cobley, C. J.; Lennon, I. C.; McCague, R.; Ramsden, J. A.; Zanotti-Gerosa, A., On the Economic Application of DuPHOS Rhodium(I) Catalysts: A Comparison of COD versus NBD Precatalysts, Tetrahedron Lett., 2001, 42, 7481–7483. View Source
Ligand Stability: NBD vs. COD
1H NMR studies of rhodium–diene complexes establish that the thermodynamic stability of the diene ligand decreases in the order norbornadiene > 1,5-cyclooctadiene > cyclooctatetraene [1]. This ranking implies that [Rh(NBD)₂]OTf is inherently more resistant to ligand dissociation during storage and handling than [Rh(COD)₂]OTf, yet paradoxically its kinetic lability ensures rapid displacement when a chiral ligand is introduced. This unusual combination—high thermodynamic stability with high kinetic lability—is a defining characteristic of NBD-based precatalysts.
Ligand Stability OrderClass-level
NBD > COD > COT (thermodynamic stability ranking)
Implies better shelf-life and batch-to-batch reproducibility
Rank-order from ¹H NMR studies; class-level inference
Thermodynamic stability order of rhodium–diene complexes
Target Compound Data
Most thermodynamically stable (NBD > COD > COT)
Comparator Or Baseline
[Rh(COD)₂]OTf — lower thermodynamic stability
Quantified Difference
Rank-order (qualitative); not a direct numeric comparison
Conditions
1H NMR spectroscopic studies on a series of rhodium–diene complexes (Science of Synthesis, 2001)
Why This Matters
Higher thermodynamic stability can extend shelf-life and improve batch-to-batch reproducibility, critical for regulated fine-chemical or pharmaceutical intermediate supply chains.
[1] Science of Synthesis: Rhodium–Norbornadiene Complexes – Thermodynamic Stability and Kinetic Lability, Thieme, 2001. (Referencing original reports by Mestroni, G. et al. and Oro, L. A. et al.) View Source
Counterion Impact on Asymmetric Catalysis
A systematic study of chiral norbornadiene Rh(X) complexes where X = OTf, OTs, OAc, and PO₂F₂ revealed that the counterion significantly modulates both catalytic activity and enantioselectivity in microemulsion systems [1]. While the study does not provide a single numeric ranking across all counterions for every reaction, it establishes that OTf⁻ is among the most active and selective counterions tested, and that counterion choice is not a trivial consideration—switching from OTf⁻ to a more coordinating anion can degrade enantioselectivity and turnover frequency.
Counterion ImpactClass-level
OTf⁻ among the most active and selective counterions tested (vs. OTs⁻, OAc⁻, PO₂F₂⁻)
Confirms OTf⁻ as an active design element, not an inert spectator
Microemulsion catalysis study; counterion effects are reaction-dependent
Influence of counterion on catalytic activity and enantioselectivity
Target Compound Data
OTf⁻: high activity and enantioselectivity (exact ee values context-dependent)
Comparator Or Baseline
OTs⁻, OAc⁻, PO₂F₂⁻ — variable, generally lower activity and/or ee depending on the specific reaction
Quantified Difference
Not universally quantified; counterion screening demonstrates OTf⁻ as superior or among the best performers
Conditions
Chiral norbornadiene Rh(X) complexes in microemulsion asymmetric catalysis; Chem. Eur. J. 2021
Why This Matters
Confirms that the OTf⁻ counterion is an active design element, not an inert spectator, and that substituting with a BF₄⁻ salt (which may be cheaper) can alter enantioselectivity and yield.
[1] Interplay of Polarity and Confinement in Asymmetric Catalysis with Chiral Rh Diene Complexes in Microemulsions, Chem. Eur. J., 2021 (published online November 2021). View Source
[Rh(NBD)₂]OTf Application Scenarios
Scalable Primary Amide Synthesis
The near-quantitative yield (up to 99%) demonstrated in the aldoxime-to-amide rearrangement positions [Rh(NBD)₂]OTf as the precatalyst of choice for contract manufacturing organisations (CMOs) aiming to minimise step count and maximise throughput for primary amide APIs or building blocks [1]. Compared to neutral Rh(I) dimers, the yield improvement reduces raw-material cost and waste, directly enhancing process mass intensity.
Low-Temperature Hydroboration for Chiral Amines
The ability of [Rh(NBD)₂]OTf to deliver >99% ee at −30 °C in amide-directed hydroboration makes it suitable for medicinal chemistry groups synthesising chiral β- and β,γ-amino derivatives with stringent stereochemical purity requirements [1]. The low-temperature compatibility enables handling of thermally sensitive substrates, broadening accessible chemical space.
High-Throughput Asymmetric Hydrogenation
The faster catalyst activation kinetics of NBD-based precatalysts relative to COD analogues translates to shorter induction periods in parallel hydrogenation screening [1]. For pharmaceutical process groups evaluating large chiral ligand libraries, [Rh(NBD)₂]OTf can reduce overall screening time while maintaining enantioselectivity fidelity, accelerating hit-to-lead development timelines.
Heterogeneous Immobilisation via Sulphonate H-Bonding
[Rh(NBD)₂]OTf-derived complexes such as [((+)-DIOP)Rh(nbd)]OTf and [((S)-BINAP)Rh(nbd)]OTf have been successfully tethered to porous silica through hydrogen-bonding interactions between the sulphonate group and surface silanols [1]. This strategy enables heterogenisation of homogeneous chiral catalysts without elaborate covalent anchoring, simplifying catalyst recovery and reuse in continuous-flow hydrogenation of prochiral olefins.
Application
Selection Property
Validation Focus
Primary Amide Synthesis
Near-quantitative yield performance
Process mass intensity & purity improvement
Low-Temp Chiral Amine Hydroboration
Low-temperature enantioselectivity
Substrate thermal tolerance & ee fidelity
High-Throughput Asymmetric Hydrogenation
Fast activation kinetics
Screening cycle time reduction
Heterogeneous Catalyst Immobilisation
Hydrogen-bonding tether compatibility
Catalyst recovery & reuse in continuous flow
[1] Immobilization of Optically Active Rhodium-Diphosphine Complexes on Porous Silica via Hydrogen Bonding, Adv. Synth. Catal., 2001, 343, 192–195. View Source
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